Cathepsin B Inhibition Potency: Z-L-Val-CHN₂ IC₅₀ Comparative Analysis
Z-L-Val-CHN₂ exhibits moderate inhibitory activity against cathepsin B with an IC₅₀ of 7.9 μM, positioning it as a tool compound with measurable but not maximal potency within the peptidyldiazomethane class [1]. This value establishes a baseline for valine-containing diazomethyl ketones against which more extended peptidyl inhibitors can be compared [2].
| Evidence Dimension | Cathepsin B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.90 × 10³ nM (7.9 μM) |
| Comparator Or Baseline | Z-Leu-Leu-Tyr-CHN₂ (tripeptidyl comparator) shows very slow reaction with cathepsin B |
| Quantified Difference | Z-L-Val-CHN₂ provides detectable cathepsin B inhibition whereas certain tripeptidyl analogs exhibit negligible activity against this isoform |
| Conditions | pH 5.5, 2°C; protease enzyme inhibition assay targeting cathepsin B |
Why This Matters
Procurement of Z-L-Val-CHN₂ provides a dipeptidyl inhibitor with defined cathepsin B activity, enabling users to study valine-dependent recognition at the S1 subsite of cathepsin B without the confounding effects of extended peptidyl backbones.
- [1] BindingDB. Affinity data for BDBM36330: N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane IC₅₀ = 7.90E+3 nM against cathepsin B. BindingDB PrimarySearch_ki, 2011. View Source
- [2] Crawford C, Mason RW, Wikstrom P, Shaw E. The design of peptidyldiazomethane inhibitors to distinguish between the cysteine proteinases calpain II, cathepsin L and cathepsin B. Biochem J. 1988;253(3):751-758. View Source
